CID 11285911

CAS No.:

Cat. No.: VC1883350

Molecular Formula: C47H71NO12

Molecular Weight: 842.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C47H71NO12 |

|---|---|

| Molecular Weight | 842.1 g/mol |

| Standard InChI | InChI=1S/C47H71NO12/c1-26-18-36-41-38(24-45(58-41)30(5)17-27(2)25-48-45)56-44(22-26,55-36)23-29(4)40-28(3)19-32(7)47(52,59-40)42(51)37-21-35-34(53-37)20-31(6)46(57-35)16-15-43(60-46)14-10-12-33(54-43)11-8-9-13-39(49)50/h8,10-12,26-28,30-38,40-42,48,51-52H,4,9,13-25H2,1-3,5-7H3,(H,49,50)/b11-8+/t26-,27+,28-,30-,31+,32+,33+,34+,35+,36-,37-,38+,40-,41+,42+,43-,44+,45-,46+,47+/m0/s1 |

| Standard InChI Key | BVZWTQCTAVYACS-UGLFOIIFSA-N |

| Isomeric SMILES | C[C@H]1C[C@H]2[C@@H]3[C@@H](C[C@]4(O3)[C@H](C[C@H](CN4)C)C)O[C@@](C1)(O2)CC(=C)[C@@H]5[C@H](C[C@H]([C@@](O5)([C@@H]([C@@H]6C[C@@H]7[C@H](O6)C[C@H]([C@@]8(O7)CC[C@@]9(O8)CC=C[C@H](O9)/C=C/CCC(=O)O)C)O)O)C)C |

| SMILES | CC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(CC(C(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)CC=CC(O9)C=CCCC(=O)O)C)O)O)C)C |

| Canonical SMILES | CC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(CC(C(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)CC=CC(O9)C=CCCC(=O)O)C)O)O)C)C |

Introduction

Chemical Identity and Basic Properties

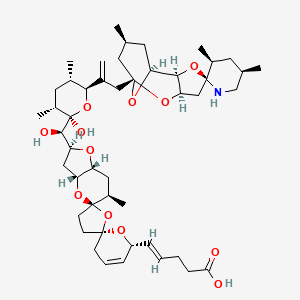

Azaspiracid-1, cataloged in PubChem under the identifier CID 11285911, is a complex polyether marine toxin characterized by multiple spiro-ring assemblies and a unique nitrogen-containing ring system . This compound was first discovered following investigations into human illness outbreaks associated with shellfish consumption in the 1990s . The chemical possesses several distinctive structural features that contribute to its biological activity and toxicological profile.

The compound has precise chemical parameters that have been well-documented through analytical chemistry approaches:

| Property | Value |

|---|---|

| PubChem CID | 11285911 |

| Molecular Formula | C47H71NO12 |

| Molecular Weight | 842.1 g/mol |

| Chemical Class | Polyether marine toxin |

| Synonyms | AZA-1, CHEMBL376851, CHEBI:138858 |

| Creation Date in PubChem | 2006-10-26 |

| Last Modified in PubChem | 2025-02-15 |

The compound exhibits a complex three-dimensional structure with multiple stereogenic centers, making its total synthesis challenging. Its structural elucidation has been accomplished through various spectroscopic techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry .

Structural Characteristics

Azaspiracid-1 possesses a highly complex molecular architecture featuring multiple ether rings arranged in a polycyclic system. The structure contains a unique nitrogen-containing heterocyclic ring that distinguishes it from other marine polyether toxins . This structural uniqueness contributes significantly to its biological activity profile.

The compound's structural information can be represented through various chemical notation systems:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C47H71NO12/c1-26-18-36-41-38(24-45(58-41)30(5)17-27(2)25-48-45)56-44(22-26,55-36)23-29(4)40-28(3)19-32(7)47(52,59-40)42(51)37-21-35-34(53-37)20-31(6)46(57-35)16-15-43(60-46)14-10-12-33(54-43)11-8-9-13-39(49)50/h8,10-12,26-28,30-38,40-42,48,51-52H,4,9,13-25H2,1-3,5-7H3,(H,49,50)/b11-8+/t26-,27+,28-,30-,31+,32+,33+,34+,35+,36-,37-,38+,40-,41+,42+,43-,44+,45-,46+,47+/m0/s1 |

| InChIKey | BVZWTQCTAVYACS-UGLFOIIFSA-N |

| SMILES | C[C@H]1C[C@H]2[C@@H]3C@@HOC@@(O2)CC(=C)[C@@H]5C@HC |

The chemical structure contains multiple stereogenic centers, giving rise to a unique three-dimensional conformation that is critical for its interaction with biological targets. The presence of the carboxylic acid moiety at one end of the molecule contributes to its solubility properties and potentially to its pharmacokinetic behavior in biological systems .

Natural Source and Distribution

Azaspiracid-1 is produced by the dinoflagellate microalgae Azadinium spinosum, a relatively small phytoplankton species that occurs in marine environments worldwide . This primary producer serves as the entry point for azaspiracids into the marine food web, with filter-feeding shellfish being the primary bioaccumulators of these toxins.

The global distribution of Azaspiracid-1 appears to follow the geographical range of its producing organism. Over the past 15 years, azaspiracids have been detected in shellfish from numerous coastal regions, including:

-

Western Europe (particularly Ireland and the North Sea coast)

-

Northern Africa

-

South America

-

North America

-

Scandinavian waters (detected in crabs)

The accumulation of Azaspiracid-1 in shellfish has been empirically demonstrated to occur through direct feeding on Azadinium spinosum, establishing a clear link between the toxin's presence in shellfish and the occurrence of the producing organism in surrounding waters . This understanding is crucial for risk assessment and monitoring programs focused on shellfish safety.

Mechanism of Action

The toxicological effects of Azaspiracid-1 are primarily attributed to its inhibitory action on hERG voltage-gated potassium channels . These ion channels play critical roles in maintaining normal electrical activity in various cell types, particularly in cardiac tissue. The inhibition of these channels by Azaspiracid-1 may explain some of its observed toxicological effects.

-

Cytoskeletal organization

-

Membrane dynamics

-

Cellular signaling pathways

-

Ion transport mechanisms

These mechanisms collectively contribute to the acute gastrointestinal symptoms observed in human intoxication cases, though the precise relationship between molecular mechanisms and clinical manifestations requires further investigation .

Human Health Implications

Consumption of shellfish contaminated with Azaspiracid-1 can lead to Azaspiracid Poisoning (AZP), a foodborne illness characterized by severe acute gastrointestinal symptoms . The clinical presentation resembles other shellfish poisoning syndromes, particularly Diarrhetic Shellfish Poisoning (DSP).

The primary symptoms of Azaspiracid Poisoning include:

To date, six human Azaspiracid Poisoning events have been confirmed, although the actual incidence may be higher due to potential misdiagnosis as other types of food poisoning or gastroenteritis. Notably, all confirmed cases have been traced to contaminated mussels (Mytilus edulis) harvested from Irish waters .

The similarity of symptoms between Azaspiracid Poisoning and other illness types, particularly bacterial enteritis or Diarrhetic Shellfish Poisoning, presents diagnostic challenges. This highlights the importance of analytical testing for accurate identification of causative agents in shellfish-associated illnesses.

Regulatory Standards

Given the potential human health risks associated with Azaspiracid-1, regulatory authorities have established specific action levels to protect consumers. These standards guide monitoring programs and management decisions for shellfish harvesting:

| Regulatory Body | Limit Value | Unit | Notes |

|---|---|---|---|

| European Union | 160 | μg/kg | Established regulatory limit for azaspiracids in shellfish |

| U.S. Food and Drug Administration | 0.16 | ppm (160 μg/kg) | Action level for azaspiracid equivalents, consistent with EU standards |

These regulatory thresholds necessitate reliable analytical methods for detecting and quantifying Azaspiracid-1 in shellfish samples. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) has emerged as the preferred technique for routine monitoring, providing both the sensitivity and specificity required for regulatory compliance testing .

Research Applications

Azaspiracid-1 (CID 11285911) serves as an important research tool in multiple scientific disciplines:

Toxicological Research

The compound is used as a reference standard in toxicological studies investigating mechanisms of marine biotoxin action. Its well-defined structure and activity profile make it valuable for comparative toxicology and the development of structure-activity relationship models .

Analytical Chemistry

As a target analyte in food safety testing, Azaspiracid-1 drives the development of increasingly sensitive and specific analytical methods. Researchers continue to refine techniques for its detection at trace levels in complex biological matrices .

Pharmacological Studies

The compound's specific interaction with ion channels has potential applications in basic research on cellular electrophysiology. Its ability to modulate hERG channel activity makes it useful for investigating the functional characteristics of these important membrane proteins .

Environmental Monitoring

The presence of Azaspiracid-1 serves as a biological indicator for certain harmful algal bloom conditions, contributing to broader monitoring efforts focused on marine ecosystem health and safety .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume